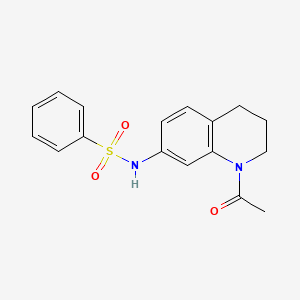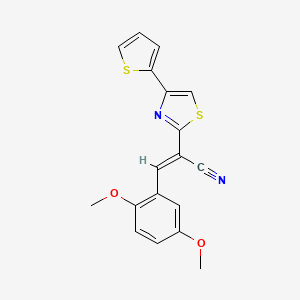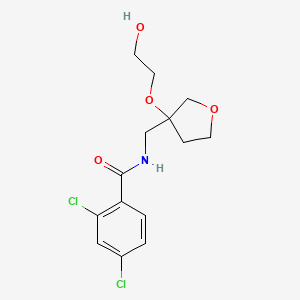![molecular formula C11H9NO2 B2969956 (1R)-1-Phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 66504-37-8](/img/structure/B2969956.png)
(1R)-1-Phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxabicyclo[3.1.0]hexane-2,4-dione is a chemical compound with the molecular formula C5H4O3 . It is also known as 1,2-Cyclopropanedicarboxylic anhydride .
Synthesis Analysis
Bicyclo[2.1.1]hexanes are valuable saturated bicyclic structures incorporated in newly developed bio-active compounds . An efficient and modular approach towards new 1,2-disubstituted bicyclo[2.1.1]hexane modules has been disclosed. This strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .Molecular Structure Analysis
The molecular structure of 3-Oxabicyclo[3.1.0]hexane-2,4-dione consists of a three-membered ring fused with a six-membered ring. The six-membered ring contains two carbonyl groups (C=O) and an oxygen atom .Chemical Reactions Analysis
While specific chemical reactions involving 3-Oxabicyclo[3.1.0]hexane-2,4-dione are not detailed in the sources, the compound’s structure suggests it could participate in various organic reactions. For instance, the carbonyl groups could be involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis
3-Oxabicyclo[3.1.0]hexane-2,4-dione is a solid substance with a boiling point of 100-102 °C/5 mmHg and a melting point of 59-61 °C . Its molecular weight is 112.08 .Aplicaciones Científicas De Investigación
Aromatase Inhibition and Endocrine Therapy
One significant application of (1R)-1-Phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione derivatives is in inhibiting human placental aromatase, a cytochrome-P450-dependent enzyme crucial in converting androgens to estrogens. Staněk et al. (1991) synthesized various derivatives displaying potent enzyme inhibitory activity, surpassing the clinically effective agent aminoglutethimide. This suggests their potential as drugs for endocrine therapy, especially in hormone-dependent tumors like breast cancer (Staněk et al., 1991).
Synthesis of Carbapenem Nuclei
Katagiri et al. (1986) and Sato et al. (1986) describe the synthesis of 2-azabicyclo[2.2.0]hexane-3,5-dione and its derivatives, which react with various nucleophiles to yield azetidin-2-ones. These compounds serve as new building blocks for carbapenem nuclei, highlighting the potential of (1R)-1-Phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione in the synthesis of crucial medicinal compounds (Katagiri et al., 1986), (Sato et al., 1986).
Nonnarcotic Analgesic Agents
A series of 1-aryl-3-azabicyclo[3.1.0]hexanes, synthesized by Epstein et al. (1981), including Bicifadine, showed significant analgesic potency. These agents displayed a nonnarcotic profile, suggesting their application in pain management (Epstein et al., 1981).
Polymorphism Studies
The compound 3,5-bis(1,1-dimethylethyl)-5‘-phenylspiro[bicyclo[3.1.0]hex-3-ene-6,7‘-[6,8]dioxabicyclo[3.2.1]octane]-2,2‘-dione displays concomitant polymorphism. Kumar et al. (2004) found that the flexible nature of weak hydrogen bonding in this molecule facilitates polymorph formation, useful in materials science research (Kumar et al., 2004).
Safety and Hazards
Direcciones Futuras
Bicyclo[2.1.1]hexanes, which are structurally similar to 3-Oxabicyclo[3.1.0]hexane-2,4-dione, are playing an increasingly important role in the development of bio-active compounds . Therefore, future research may focus on exploring the synthetic accessibility and potential applications of these types of compounds .
Propiedades
IUPAC Name |
(1R)-1-phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-9-8-6-11(8,10(14)12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13,14)/t8?,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKKVNBNBVUCIV-LYNSQETBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(C(=O)NC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2[C@@]1(C(=O)NC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-Phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-Methyltriazol-4-yl)methyl]ethanamine](/img/structure/B2969876.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2969879.png)
![3-(Aminomethyl)bicyclo[3.2.1]octan-3-ol;hydrochloride](/img/structure/B2969881.png)
![2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2969882.png)
![4-(2-{[(2-fluorophenyl)sulfonyl]amino}ethyl)-N-(3-methylphenyl)piperidine-1-carboxamide](/img/structure/B2969883.png)




![N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-3-(3-methylthiophen-2-yl)propanamide](/img/structure/B2969890.png)
![1-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxamide](/img/structure/B2969891.png)

